
Clavaldehyde
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Overview
Description
Clavaldehyde is an organic heterobicyclic compound that is clavulanic acid in which the allylic alcohol group has been oxidised to the corresponding aldehyde. It has a role as a bacterial metabolite. It is an enal, an organic heterobicyclic compound, a beta-lactam and an oxo monocarboxylic acid. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Introduction to Clavaldehyde
This compound is a key intermediate in the biosynthesis of clavulanic acid, which is produced by the actinobacterium Streptomyces clavuligerus. Clavulanic acid is widely known for its role as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. The unique chemical structure of this compound allows it to participate in various biochemical pathways, making it valuable in multiple applications.
Medical Applications
2.1 Antibiotic Potentiation
This compound's primary medical application lies in its ability to potentiate the effects of β-lactam antibiotics. By inhibiting β-lactamases—enzymes produced by bacteria that confer resistance to antibiotics—this compound enhances the effectiveness of drugs like penicillin and amoxicillin. This application is critical in treating infections caused by resistant bacterial strains.
Case Study: Clavulanic Acid and Antibiotic Resistance
A study demonstrated that the combination of amoxicillin with clavulanic acid significantly improved treatment outcomes in patients with respiratory infections caused by Haemophilus influenzae, showcasing the importance of this compound-derived compounds in clinical settings .
2.2 Antifungal and Antibacterial Properties
Research has indicated that this compound exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various pathogens can be attributed to its ability to disrupt microbial cell wall synthesis.
Data Table: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Agricultural Applications
3.1 Biopesticide Development
This compound is being explored as a biopesticide due to its natural origin and effectiveness against plant pathogens. Its application can reduce reliance on synthetic pesticides, aligning with sustainable agricultural practices.
Case Study: Efficacy Against Fungal Pathogens
In field trials, this compound demonstrated significant efficacy against Botrytis cinerea, a common fungal pathogen affecting crops like grapes and tomatoes. The application resulted in a 40% reduction in disease incidence compared to untreated controls .
3.2 Plant Growth Promotion
Emerging research suggests that this compound may enhance plant growth by promoting beneficial microbial communities in the rhizosphere. This application could lead to improved crop yields and healthier plants.
Biotechnology Applications
4.1 Biosynthetic Pathway Engineering
This compound serves as a precursor for engineering biosynthetic pathways in microorganisms to produce valuable metabolites. By manipulating genetic pathways, researchers can enhance the production of this compound and its derivatives.
Data Table: Engineered Microorganisms for this compound Production
Microorganism | Genetic Modification | Yield Improvement (%) |
---|---|---|
Escherichia coli | Overexpression of biosynthetic genes | 150 |
Saccharomyces cerevisiae | Knockout of competing pathways | 200 |
4.2 Drug Discovery
The unique structure of this compound makes it a potential lead compound for drug discovery efforts targeting various diseases, including cancer and infectious diseases. Its ability to interact with biological targets can be exploited for therapeutic development.
Properties
Molecular Formula |
C8H7NO5 |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
(2R,3Z,5R)-7-oxo-3-(2-oxoethylidene)-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1-2,6-7H,3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 |
InChI Key |
NABDJFSYSZIMMH-PBFISZAISA-N |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/C=O)/O2)C(=O)O |
Canonical SMILES |
C1C2N(C1=O)C(C(=CC=O)O2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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